4-methyl-1-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
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Description
4-methyl-1-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H23F3N4O2S and its molecular weight is 428.47. The purity is usually 95%.
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Scientific Research Applications
Molecular Stabilities and Anticancer Applications
- Conformational Analyses and Molecular Docking : Research on benzimidazole derivatives bearing 1,2,4-triazole, which share structural similarities, has shown potential anti-cancer properties through molecular docking studies. These studies highlight the molecular stabilities and conformations crucial for binding to cancer targets such as the EGFR binding pocket, indicating a pathway for developing novel anticancer agents (Karayel, 2021).
Antimicrobial Activities
- Synthesis of Novel Derivatives : The synthesis of new 1,2,4-triazole derivatives has been explored, with some compounds exhibiting significant antimicrobial activities against various microorganisms. This suggests the potential for these compounds to be developed into new antimicrobial agents (Bektaş et al., 2010).
Heterocyclic Chemistry Applications
- Synthesis of New Heterocyclic Compounds : Research into the utility of cyano acid hydrazide in heterocyclic chemistry has led to the synthesis of new 1,2,4-triazolo[1,5-a]pyridines and triazolo[1,5-a]isoquinolines, showcasing the versatility of similar compounds in synthesizing a wide range of heterocyclic compounds with potential biological activities (Hussein, 1998).
Novel Synthetic Approaches and Biological Activity
- Development of Bicyclic Derivatives : Studies have also focused on the synthesis and biological evaluation of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, demonstrating potent antagonist activity in biological models. This work underscores the potential for structural analogs to serve as leads in drug discovery efforts targeting various biological receptors (Watanabe et al., 1992).
Properties
IUPAC Name |
4-methyl-2-[1-(1-thiophen-2-ylcyclopentanecarbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O2S/c1-24-15(19(20,21)22)23-26(17(24)28)13-6-10-25(11-7-13)16(27)18(8-2-3-9-18)14-5-4-12-29-14/h4-5,12-13H,2-3,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCSVJPBDAEJOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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